molecular formula C₂₁H₂₈O₃ B124109 16beta-Hydroxynorgestrel CAS No. 40915-03-5

16beta-Hydroxynorgestrel

Cat. No. B124109
CAS RN: 40915-03-5
M. Wt: 328.4 g/mol
InChI Key: CPLFYDXNDVOJDT-SVMVYQPLSA-N
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Description

16beta-Hydroxynorgestrel is a chemical compound with the molecular formula C21H28O3 and a molecular weight of 328.4452 . It is also known by other names such as 16-HYDROXYLEVONORGESTREL and 18,19-DINORPREGN-4-EN-20-YN-3-ONE, 13-ETHYL-16,17-DIHYDROXY-, (16.BETA.,17.ALPHA.) .


Synthesis Analysis

While specific synthesis methods for 16beta-Hydroxynorgestrel were not found in the search results, it is mentioned that aromatic esters based on 4,16-pregnadiene-6,20-dione skeleton, which may be good inhibitors for the 5α-reductase enzyme and show high antiandrogenic activity, were synthesized starting from diosgenin .


Molecular Structure Analysis

16beta-Hydroxynorgestrel has a complex molecular structure. It contains a total of 79 bonds, including 35 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

16beta-Hydroxynorgestrel has a molecular weight of 328.4452 and a molecular formula of C21H28O3 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Cardiovascular Effects :

    • Estrogen metabolites, including those related to 16beta-Hydroxynorgestrel, have been studied for their impact on blood pressure and cardiovascular health. A study found that certain estrogen metabolites are significant predictors of systolic blood pressure among postmenopausal women (Masi, Hawkley, Berry, & Cacioppo, 2006).
  • Cancer Research :

    • Research on estrogens and their metabolites, including pathways involving 16beta-Hydroxynorgestrel, has shed light on their role in carcinogenesis. For example, a study explored how different estrogens and their metabolites impact endometrial carcinogenesis in mice (Takahashi et al., 2004).
  • Endocrinology and Rheumatology :

    • An interesting study demonstrated that patients with rheumatoid arthritis and systemic lupus erythematosus have altered renal excretion of mitogenic estrogens, which are derived from precursors like 16beta-Hydroxynorgestrel (Weidler et al., 2004).
  • Biochemistry and Molecular Biology :

    • The chemical synthesis and study of derivatives of 16beta-Hydroxynorgestrel have been explored for their potential as inhibitors in biochemical pathways, particularly in the context of breast cancer treatment (Tremblay, Lin, & Poirier, 2001).
  • Immunology :

    • Research has shown that hydroxylated estrogen metabolites, which include derivatives of 16beta-Hydroxynorgestrel, can influence the proliferation of cultured human monocytes, suggesting a potential role in immune response modulation (Capellino et al., 2008).
  • Pharmacology :

    • Studies have also investigated the pharmacokinetic aspects of 16beta-Hydroxynorgestrel derivatives. For example, an analysis of residues of stanozolol and its major metabolite, 16beta-hydroxystanozolol, in bovine urine, provides insights into the detection and monitoring of synthetic hormones in animal husbandry (Draisci et al., 2001).

Future Directions

While specific future directions for 16beta-Hydroxynorgestrel were not found in the search results, it is worth noting that research into similar compounds continues to be an active area of study. For example, Norgestrel and Levonorgestrel are used in various contraceptive methods and hormone therapies .

properties

IUPAC Name

(8R,9S,10R,13S,14S,16S,17R)-13-ethyl-17-ethynyl-16,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-3-20-10-9-16-15-8-6-14(22)11-13(15)5-7-17(16)18(20)12-19(23)21(20,24)4-2/h2,11,15-19,23-24H,3,5-10,12H2,1H3/t15-,16+,17+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLFYDXNDVOJDT-SVMVYQPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CC(C2(C#C)O)O)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C#C)O)O)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16beta-Hydroxynorgestrel

CAS RN

40915-03-5
Record name 16beta-Hydroxynorgestrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040915035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-HYDROXYLEVONORGESTREL, (16.BETA)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/654SZS13FH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LD Kumar, R Prathiviraj, M Selvakumar, R Guna… - Journal of Molecular …, 2020 - Elsevier
This study aims to identify the prime and potential targets of osteoarthritis (OA) and explore the mechanism of antiarthritic small molecules from the plant Cissus quadrangularis (CQ) …
Number of citations: 20 www.sciencedirect.com
P Baca - 2020 - search.proquest.com
Levonorgestrel, is a contraceptive progestin derivate that is approved by the World Health Organization to prevent pregnancy. Levonorgestrel is one of the most commonly used …
Number of citations: 0 search.proquest.com

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